molecular formula C7H16O B047235 5-Methyl-2-hexanol CAS No. 627-59-8

5-Methyl-2-hexanol

Cat. No.: B047235
CAS No.: 627-59-8
M. Wt: 116.2 g/mol
InChI Key: ZDVJGWXFXGJSIU-UHFFFAOYSA-N
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Description

5-Methyl-2-hexanol: is an organic compound with the molecular formula C7H16O . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has a methyl group attached to the fifth carbon. This compound is a colorless liquid with a mild, pleasant odor and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-hexanol can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-methyl-2-hexanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-hexanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the methyl group on the fifth carbon and the hydroxyl group on the second carbon makes it different from other hexanol isomers, influencing its boiling point, solubility, and reactivity .

Properties

IUPAC Name

5-methylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVJGWXFXGJSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870730
Record name 5-Methylhexan-2-ol
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 5-Methyl-2-hexanol
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CAS No.

627-59-8
Record name 5-Methyl-2-hexanol
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Record name 5-Methylhexan-2-ol
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Record name 5-Methylhexan-2-ol
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Record name 5-methylhexan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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